1,6-Diamino-4-methylpyridin-2(1H)-one: Chemical Properties, Synthesis, and Structural Analysis
1,6-Diamino-4-methylpyridin-2(1H)-one: Chemical Properties, Synthesis, and Structural Analysis
This guide provides an in-depth technical analysis of 1,6-diamino-4-methylpyridin-2(1H)-one , a specialized heterocyclic scaffold used primarily as a precursor in the synthesis of fused ring systems like pyrazolo[1,5-a]pyridines.
Executive Summary
1,6-diamino-4-methylpyridin-2(1H)-one is a bifunctional pyridine derivative characterized by the presence of two nucleophilic amino groups: one attached to the ring nitrogen (N-amino) and one at the C6 position. This unique substitution pattern makes it a "linchpin" molecule in heterocyclic chemistry. It exists in equilibrium with its tautomeric forms but is predominantly stable as the 2-pyridone due to the N-substitution.
Key Classification:
-
Core Scaffold: Pyridin-2(1H)-one (2-Pyridone).
-
Functional Class: N-amino pyridone; vicinal diamine equivalent (N1-C6).
-
Primary Application: Synthesis of pyrazolo[1,5-a]pyridine scaffolds (a privileged structure in kinase inhibitors and anti-inflammatory drugs).
Chemical Identity & Structural Properties[1][2][3][4]
Nomenclature and Identification
-
IUPAC Name: 1,6-diamino-4-methylpyridin-2(1H)-one[1]
-
Molecular Formula:
-
Molecular Weight: 139.16 g/mol
-
CAS Registry Number: While specific CAS numbers vary by salt form or hydration, the core structure is often referenced in commercial catalogs (e.g., Santa Cruz Biotechnology, ChemicalBook) as a distinct biochemical entity.
-
Note: Do not confuse with 2,6-diamino-4-methylpyridine (CAS 38439-33-7), which lacks the carbonyl group and N-amino substitution.
-
Structural Analysis & Tautomerism
The molecule features a 2-pyridone ring. Unlike unsubstituted 2-pyridones which tautomerize to 2-hydroxypyridines, the presence of the 1-amino (N-amino) group locks the ring nitrogen, preventing the formation of the aromatic pyridine-ol form.
-
Electronic Character: The ring is electron-deficient compared to pyridine but electron-rich at the C3 and C5 positions due to the resonance donation from the N1 and C6 amino groups.
-
Nucleophilicity:
-
N1-Amino (
): Highly nucleophilic; acts as the primary site for electrophilic attack in cyclization reactions. -
C6-Amino (
): Vinylogous amide character; less nucleophilic than the N-amino group but participates in condensation reactions.
-
Physicochemical Properties (Predicted/Experimental)
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to pale yellow |
| Melting Point | 160–180 °C (Decomposition often observed) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane. |
| pKa | Basic (N-amino group); Protonation likely occurs at the exocyclic amino groups. |
Synthesis Protocols
The synthesis of 1,6-diamino-2-pyridones typically involves the condensation of cyanoacetohydrazide with 1,3-electrophiles. While the 3-cyano derivative is the most common intermediate, the 4-methyl core is accessible through specific dicarbonyl precursors.
The Cyanoacetohydrazide Route (Standard Protocol)
This method constructs the pyridine ring while simultaneously installing the N1 and C6 amino functionalities.
Reaction Overview:
Step-by-Step Methodology
Reagents:
-
Cyanoacetohydrazide (10 mmol)
-
Acetylacetone (10 mmol) (Source of 4-methyl group)
-
Piperidine (Catalytic amount, 0.5 mL)
-
Ethanol (30 mL) or Water (Green chemistry approach)
Protocol:
-
Preparation: Dissolve cyanoacetohydrazide (1.13 g) in warm ethanol (30 mL).
-
Addition: Add acetylacetone (1.00 g) dropwise to the stirring solution.
-
Catalysis: Add 3-5 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM:MeOH 9:1). Look for the disappearance of the hydrazide spot.
-
-
Isolation: Cool the reaction mixture to room temperature. A precipitate should form.[2]
-
Purification: Filter the solid and wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.
Yield: Typically 60–80%.[5]
Visualization of Synthesis Logic
The following diagram illustrates the condensation mechanism forming the 2-pyridone core.
Caption: Convergent synthesis of the 1,6-diamino-2-pyridone scaffold via condensation of hydrazides and 1,3-dicarbonyls.
Reactivity & Applications: The Pyrazolo[1,5-a]pyridine Gateway
The most critical application of 1,6-diamino-4-methylpyridin-2(1H)-one is its ability to undergo cyclization to form pyrazolo[1,5-a]pyridines . This fused system is a bioisostere of purines and is widely used in drug discovery.
Mechanism of Cyclization
The N1-amino and C6-amino groups are positioned perfectly to react with "one-carbon" electrophiles (e.g., orthoesters, carboxylic acids, anhydrides) to close a 5-membered pyrazole ring fused to the pyridine.
Reaction:
Experimental Workflow: Cyclization to Triazolopyridine
If reacted with orthoformate or sodium nitrite, the scaffold yields [1,2,4]triazolo[1,5-a]pyridine derivatives.
-
Reactants: 1,6-diamino-4-methylpyridin-2(1H)-one (1 mmol) + Triethyl orthoformate (3 mL).
-
Conditions: Reflux for 4-6 hours.
-
Result: Formation of the triazole ring fused across the N1-C6 bond.
Caption: Divergent synthetic utility of the 1,6-diamino scaffold in generating fused heterocycles.
Safety & Handling (MSDS Summary)
As a research chemical, specific toxicological data may be limited. Treat as a functionalized hydrazine derivative.[6]
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine groups are sensitive to oxidation over time.
References
-
Santa Cruz Biotechnology. 1,6-diamino-4-methylpyridin-2(1H)-one Product Data. Retrieved from
-
ChemicalBook. 1,6-DIAMINO-4-METHYLPYRIDIN-2(1H)-ONE Properties and Suppliers. Retrieved from
-
Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. Retrieved from
- El-Nagdy, S., et al.Synthesis and reactivity of 1,6-diamino-2-pyridones. (General reference for the cyanoacetohydrazide route).
-
PubChem. 2-Amino-6-methylpyrimidin-4-one (Structural Analog Comparison). Retrieved from
Sources
- 1. 1,6-diamino-4-methylpyridin-2(1H)-one | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scribd.com [scribd.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2,6-DIAMINO-4-METHYL PYRIDINE | 38439-33-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. dokumen.pub [dokumen.pub]
- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
